胃泌素释放肽,人

描述

胃泌素释放肽是一种调节人体的肽类,它刺激胃中的G细胞释放胃泌素。 它由胃泌素释放肽基因编码,参与各种生理过程,包括调节胃酸分泌和肠道运动功能 . 胃泌素释放肽是促胃液素样肽家族的成员,在胃肠道和中枢神经系统中发挥着至关重要的作用 .

科学研究应用

作用机制

胃泌素释放肽通过与胃泌素释放肽受体结合而发挥作用,胃泌素释放肽受体是一种G蛋白偶联受体。 结合后,受体激活Gq蛋白,导致磷脂酶C激活和肌醇三磷酸和二酰基甘油的产生 . 这些第二信使触发细胞内储存的钙离子释放,导致各种细胞反应,包括G细胞释放胃泌素和平滑肌细胞收缩 .

类似化合物:

胃泌素释放肽的独特性: 胃泌素释放肽在其特异性刺激G细胞释放胃泌素的能力方面是独特的,这种功能是神经降压素B或促胃液素所不具备的。 此外,胃泌素释放肽在调节胃肠道运动和神经元兴奋性方面具有独特的作用,使其成为研究和治疗应用的宝贵目标 .

生化分析

Biochemical Properties

Gastrin-Releasing Peptide, human, is a potent stimulator of gastrin release, which in turn regulates gastric acid secretion and enteric motor function. It interacts with several biomolecules, including the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor. This interaction stimulates the release of gastrin, leading to various downstream effects such as smooth muscle contraction and epithelial cell proliferation . Additionally, Gastrin-Releasing Peptide, human, has been shown to interact with other peptides like neuromedin B, further influencing its role in physiological processes .

Cellular Effects

Gastrin-Releasing Peptide, human, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving G protein-coupled receptors. This peptide has been shown to affect gene expression and cellular metabolism by stimulating the release of gastrin and other gastrointestinal hormones . In the central nervous system, Gastrin-Releasing Peptide, human, plays a role in neuropeptide signaling pathways, impacting behaviors such as social and psychomotor activities .

Molecular Mechanism

At the molecular level, Gastrin-Releasing Peptide, human, exerts its effects through binding interactions with the gastrin-releasing peptide receptor. This binding activates G protein-coupled receptor signaling pathways, leading to the activation of phospholipase C and subsequent intracellular signaling cascades . These interactions result in the release of gastrin and other hormones, influencing various physiological processes. Additionally, Gastrin-Releasing Peptide, human, can modulate enzyme activity, further affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gastrin-Releasing Peptide, human, can vary over time. Studies have shown that this peptide is relatively stable, but it can undergo degradation under certain conditions . Long-term effects on cellular function have been observed, particularly in in vitro studies where prolonged exposure to Gastrin-Releasing Peptide, human, can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Gastrin-Releasing Peptide, human, vary with different dosages in animal models. At lower doses, it stimulates the release of gastrin and other gastrointestinal hormones, while higher doses can lead to adverse effects such as toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which Gastrin-Releasing Peptide, human, exerts its optimal effects .

Metabolic Pathways

Gastrin-Releasing Peptide, human, is involved in several metabolic pathways, particularly those related to gastrointestinal hormone regulation. It interacts with enzymes such as phospholipase C, which plays a crucial role in its signaling pathways . These interactions can affect metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Within cells and tissues, Gastrin-Releasing Peptide, human, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, particularly in the gastrointestinal tract and central nervous system . The peptide’s distribution is crucial for its physiological effects, as it needs to reach specific receptors to exert its functions .

Subcellular Localization

Gastrin-Releasing Peptide, human, is localized in various subcellular compartments, including the extracellular region, secretory granules, and cytoplasmic vesicles . Its activity and function are influenced by its localization, as it needs to be in proximity to its receptors and other interacting biomolecules. Post-translational modifications and targeting signals play a role in directing Gastrin-Releasing Peptide, human, to specific compartments within the cell .

准备方法

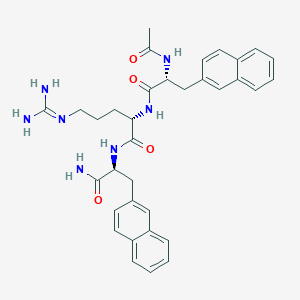

合成路线和反应条件: 胃泌素释放肽可以使用固相肽合成法合成,该方法通常用于生产肽类。 合成涉及将受保护的氨基酸依次添加到固体载体上,然后脱保护并从树脂上裂解 . 反应条件通常包括使用偶联试剂,例如二环己基碳二亚胺和N-羟基苯并三唑,以及脱保护试剂,如三氟乙酸 .

工业生产方法: 胃泌素释放肽的工业生产涉及重组DNA技术。编码胃泌素释放肽的基因被克隆到表达载体中,并被导入合适的宿主生物体,如大肠杆菌或酵母菌。 宿主生物体随后产生肽类,随后使用色谱技术进行纯化 .

化学反应分析

反应类型: 胃泌素释放肽会发生各种化学反应,包括:

常用试剂和条件:

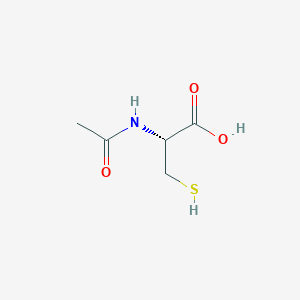

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇或β-巯基乙醇。

取代: 使用特定引物和DNA聚合酶进行定点诱变.

主要生成产物:

氧化: 含蛋氨酸亚砜的胃泌素释放肽。

还原: 具有游离巯基的还原胃泌素释放肽。

取代: 具有改变的氨基酸序列的突变胃泌素释放肽.

相似化合物的比较

Uniqueness of Gastrin Releasing Peptide: Gastrin releasing peptide is unique in its ability to specifically stimulate the release of gastrin from G cells, a function not shared by neuromedin B or bombesin. Additionally, gastrin releasing peptide has distinct roles in regulating gastrointestinal motility and neuronal excitability, making it a valuable target for research and therapeutic applications .

属性

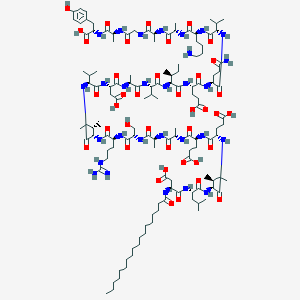

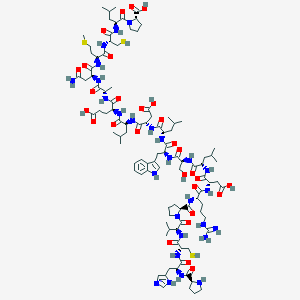

IUPAC Name |

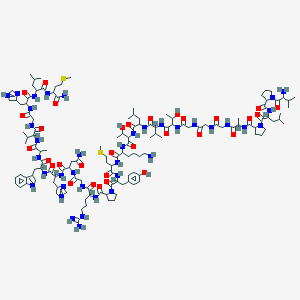

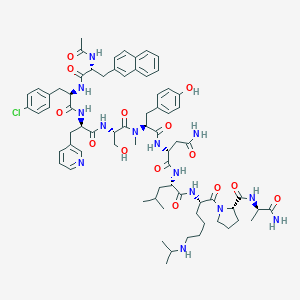

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBCCFNQJQKCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

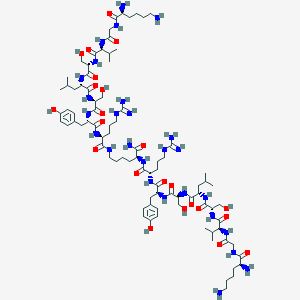

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H204N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631217 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93755-85-2 | |

| Record name | Valylprolylleucylprolylalanylglycylglycylglycylthreonylvalylleucylthreonyllysylmethionyltyrosylprolylarginylglycylasparaginylhistidyltryptophylalanylvalylglycylhistidylleucylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

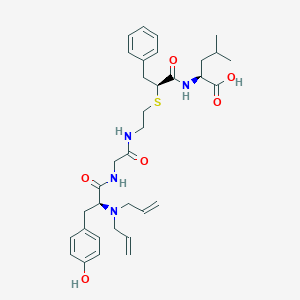

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)

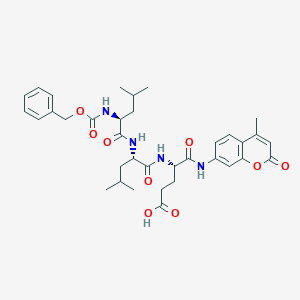

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B549390.png)

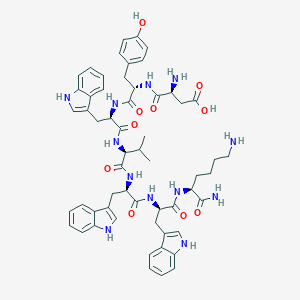

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)